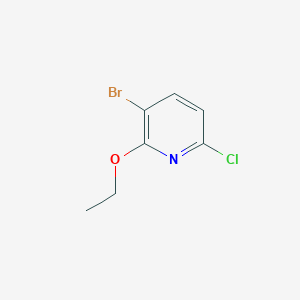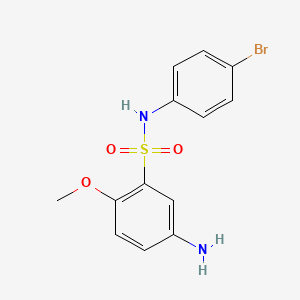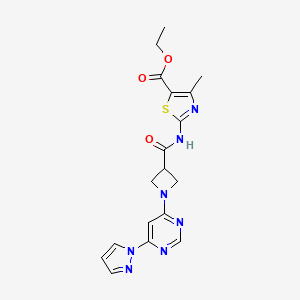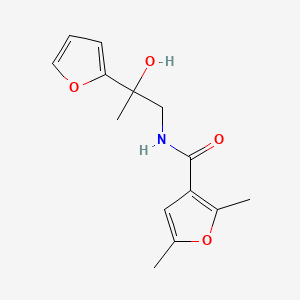
3-Bromo-6-chloro-2-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-ethoxypyridine is a chemical compound with the CAS Number: 1256825-56-5 . It has a molecular weight of 236.5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BrClNO/c1-2-11-7-5 (8)3-4-6 (9)10-7/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The density of this compound is 1.6±0.1 g/cm3, and its boiling point is 245.2±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Chemical Reactions and Intermediates
- Halogen Exchange and Derivative Formation: Bromo-derivatives of ethoxypyridine, including compounds like 3-bromo-6-chloro-2-ethoxypyridine, are involved in interesting chemical reactions. For instance, when heated with hydrochloric acid, these compounds can undergo halogen exchange reactions to form chloro- and dihydroxypyridine derivatives (Hertog & Bruyn, 2010).
- Pyridyne Intermediate in Aminations: These compounds can undergo rearrangements during aminations, potentially involving a pyridyne intermediate. This process can lead to the formation of various aminopyridines, indicating the role of these bromo-derivatives in synthetic organic chemistry (Pieterse & Hertog, 2010).
Halogenated Pyridines in Synthesis
- Halogen-Rich Intermediates for Synthesis: Halogenated pyridines, like this compound, are valuable in the synthesis of complex molecules. For example, they can be used as intermediates in the synthesis of pentasubstituted pyridines, which are significant in medicinal chemistry research (Wu et al., 2022).
Structural and Mechanistic Studies
- Investigating Mechanisms of Substitution Reactions: The behavior of these compounds in various chemical environments provides insights into the mechanisms of substitution reactions. Their reactivity can be influenced by factors like solvent polarity, illuminating the nuanced nature of these chemical processes (Hertog & Jouwersma, 1953).
Role in Complex Chemical Transformations
- Synthesis of Physiologically Active Compounds: Some derivatives of bromo- and chloro-substituted pyridines are used in the synthesis of physiologically active compounds, indicating their potential in pharmaceutical and agrochemical research (Kimpe et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-6-chloro-2-ethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-7-5(8)3-4-6(9)10-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRKRXRBKBSGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)
![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)

![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)

![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)
![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)
![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)